2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid 2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 126632-52-8
VCID: VC4225101
InChI: InChI=1S/C9H6N2O3/c12-8-4-10-7-3-5(9(13)14)1-2-6(7)11-8/h1-4H,(H,11,12)(H,13,14)
SMILES: C1=CC2=C(C=C1C(=O)O)N=CC(=O)N2
Molecular Formula: C9H6N2O3
Molecular Weight: 190.158

2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid

CAS No.: 126632-52-8

Cat. No.: VC4225101

Molecular Formula: C9H6N2O3

Molecular Weight: 190.158

* For research use only. Not for human or veterinary use.

2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid - 126632-52-8

Specification

CAS No. 126632-52-8
Molecular Formula C9H6N2O3
Molecular Weight 190.158
IUPAC Name 2-oxo-1H-quinoxaline-6-carboxylic acid
Standard InChI InChI=1S/C9H6N2O3/c12-8-4-10-7-3-5(9(13)14)1-2-6(7)11-8/h1-4H,(H,11,12)(H,13,14)
Standard InChI Key ZJPCUQHSLWJVOS-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C(=O)O)N=CC(=O)N2

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure consists of a bicyclic quinoxaline core (a benzene ring fused to a pyrazine ring) with a ketone group at position 2 and a carboxylic acid at position 6. Key structural features include:

PropertyValue
IUPAC Name2-oxo-1H-quinoxaline-6-carboxylic acid
Molecular FormulaC₉H₆N₂O₃
Molecular Weight190.158 g/mol
SMILESC1=CC2=C(C=C1C(=O)O)N=CC(=O)N2
InChI KeyZJPCUQHSLWJVOS-UHFFFAOYSA-N

The carboxylic acid group enhances solubility in polar solvents, while the aromatic system contributes to planar rigidity, facilitating π-π stacking interactions in biological systems. Nuclear Magnetic Resonance (NMR) studies confirm proton environments consistent with the fused ring system, with characteristic shifts at δ 8.2 ppm (aromatic protons) and δ 12.1 ppm (carboxylic acid proton).

Synthetic Methodologies

Cyclization of Anthranilic Acid Derivatives

A primary synthesis route involves the cyclization of substituted anthranilic acids under acidic conditions. For example, heating anthranilic acid with glyoxylic acid in hydrochloric acid yields the quinoxaline core via a tandem condensation-oxidation mechanism. Typical reaction conditions include:

  • Temperature: 80–100°C

  • Catalyst: HCl or H₂SO₄

  • Yield: 60–75% after recrystallization.

Oxidative Rearrangement

Alternative methods employ oxidative rearrangement of 3-oxo-3,4-dihydroquinoxaline precursors using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). This pathway is favored for scalability in industrial settings, with phase-transfer catalysts improving efficiency.

Biological Activity and Mechanism of Action

Enzyme Inhibition

The compound inhibits acetylcholinesterase (AChE) with an IC₅₀ of 12.3 μM, potentially modulating cholinergic signaling in neurodegenerative diseases. Kinetic studies suggest a mixed inhibition mode, where the carboxylic acid group binds to the enzyme’s peripheral anionic site.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for antitumor agents (e.g., kinase inhibitors) and neuromodulators. Derivatives with N-propyl or 4-fluorobenzyl groups show enhanced blood-brain barrier permeability .

Material Science

Its rigid aromatic structure makes it a candidate for organic semiconductors. Thin-film transistors incorporating quinoxaline derivatives exhibit charge carrier mobilities of 0.15 cm²/V·s.

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaKey DifferencesBiological Activity
2,3-Dioxoquinoxaline-6-carboxylic acidC₉H₆N₂O₄Additional ketone at position 3Reduced AChE inhibition (IC₅₀ > 50 μM)
1-(2-Methoxyethyl) derivativeC₁₂H₁₃N₂O₄Methoxyethyl substituentImproved solubility (LogP = -0.3)

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